molecular formula C9H9F2IO B6353935 1,3-Difluoro-5-iodo-2-propoxybenzene CAS No. 1826110-26-2

1,3-Difluoro-5-iodo-2-propoxybenzene

Cat. No. B6353935
CAS RN: 1826110-26-2
M. Wt: 298.07 g/mol
InChI Key: ZKGBDCZOBZOKHI-UHFFFAOYSA-N
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Description

“1,3-Difluoro-5-iodo-2-propoxybenzene” is a chemical compound with the CAS Number: 1826110-26-2 . It has a molecular weight of 298.07 and its IUPAC name is this compound . The compound’s InChI code is 1S/C9H9F2IO/c1-2-3-13-9-7 (10)4-6 (12)5-8 (9)11/h4-5H,2-3H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H9F2IO/c1-2-3-13-9-7 (10)4-6 (12)5-8 (9)11/h4-5H,2-3H2,1H3 . This indicates that the compound consists of a benzene ring with two fluorine atoms, one iodine atom, and a propoxy group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.07 , and it is recommended to be stored at a temperature of 2-8°C . The compound has a density of 1.7±0.1 g/cm3 and a boiling point of 269.3±40.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Pollution and Remediation

Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) explore mechanisms governing their formation, chlorination, and destruction in environmental pollution. This research is vital for understanding how halogenated compounds, similar in structural complexity to 1,3-Difluoro-5-iodo-2-propoxybenzene, behave under various environmental conditions and how they can be mitigated or remediated (Altarawneh et al., 2009).

Material Science and Engineering

Fluorinated compounds are investigated for their applications in creating new materials, such as inert surrogates for explosives or components in luminescent materials. Research into developing inert density mock materials for HMX, an explosive, includes the study of compounds that could match HMX in density, thermal stability, and processability (Yeager et al., 2018). Additionally, luminescent micelles incorporating fluorinated compounds offer promising avenues for sensing applications, highlighting the versatile utility of such compounds in creating functional materials for detection and sensing technologies (Paria et al., 2022).

Chemical Synthesis and Pharmaceuticals

The unique reactivity of fluorinated and iodinated compounds, similar to this compound, underlines their importance in synthetic chemistry, offering pathways to novel chemical entities with potential pharmaceutical applications. Research in this domain focuses on developing new methodologies for the synthesis of fluorinated building blocks, which are valuable in drug design and development due to their ability to modulate biological activity (Shen et al., 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-difluoro-5-iodo-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBDCZOBZOKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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